3,7-Dimethyloctane-1,2,6-triol
Description
Contextual Background of Monoterpenoid Polyols in Chemical Science
In the field of organic chemistry, a polyol is an organic compound that contains multiple hydroxyl (-OH) functional groups. wikipedia.org Depending on the number of hydroxyl groups, they are classified as diols (two), triols (three), and so on. wikipedia.org Within this broad class, monoterpenoid polyols represent a significant subgroup derived from monoterpenes, which are C10 isoprenoids. nih.gov Monoterpenoids constitute a large family of natural products and are known for their diverse applications as ingredients in foods, cosmetics, and therapeutic products. nih.gov Many are volatile components of plant essential oils. nih.gov
Monoterpenoid polyols are characterized by a ten-carbon backbone, often with complex stereochemistry, decorated with multiple hydroxyl groups. This polyhydroxylation imparts greater water solubility compared to their parent monoterpene hydrocarbons. The study of monoterpenoid polyols is a dynamic area of chemical science, driven by their natural abundance, structural diversity, and potential for use as chiral building blocks in synthesis or as biologically active agents themselves. nih.gov Research into this class of compounds often involves their isolation from natural sources, chemical synthesis, and exploration for applications in areas like polymer science and medicine. nih.govnottingham.ac.uk
Academic Significance of 3,7-Dimethyloctane-1,2,6-triol within Natural Product Chemistry
This compound is an acyclic monoterpenoid triol. Its academic significance lies within the broader context of natural product chemistry, where the isolation and identification of such polyols contribute to understanding the metabolic pathways in organisms. While specific research on the natural occurrence of this compound is limited, related monoterpenoid polyols have been isolated from various natural sources. For instance, other hydroxylated acyclic monoterpenoids have been identified in the fruit of Cnidium monnieri and in various essential oils. medchemexpress.comdu.edu.egjst.go.jpmedchemexpress.com The study of these compounds is crucial as they can serve as precursors to sensorially important molecules, particularly in the chemistry of wine and fragrances. mdpi.comresearchgate.net
The structural features of this compound, including multiple chiral centers, make it an interesting target for stereoselective synthesis and a potential chiral building block for more complex molecules. Its physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 57197-01-0 | nih.gov |
| Molecular Formula | C₁₀H₂₂O₃ | nih.gov |
| Molecular Weight | 190.28 g/mol | nih.gov |
| Boiling Point | 345.3°C at 760 mmHg | lookchem.com |
| Density | 1.014 g/cm³ | lookchem.com |
| Flash Point | 164.3°C | lookchem.com |
Overview of Contemporary Research Trajectories Concerning this compound
Current academic research directly focused on this compound is not extensive, with much of the work centering on its synthesis or its inclusion in large-scale chemical screening programs.
A notable area of research has been its chemical synthesis. For example, a specific diastereomer, (2RS,3RS,6RS)-3,7-Dimethyloctane-1,2,6-triol, has been synthesized as the major product from the cyclic hydroboration-oxidation of geraniol (B1671447) derivatives. cdnsciencepub.com This synthetic route demonstrates a method for controlling the stereochemistry of the resulting triol, which is a significant challenge in the synthesis of polyhydroxylated acyclic molecules. cdnsciencepub.com The process involves treating geraniol tetrahydropyranyl ether with a borane (B79455) solution, followed by oxidation with sodium hydroxide (B78521) and hydrogen peroxide, yielding a mixture of diastereomeric triols. cdnsciencepub.com
Furthermore, this compound has been included in high-throughput screening (HTS) programs, such as those conducted by the U.S. Environmental Protection Agency (EPA). epa.gov These programs test large libraries of chemicals for various biological activities. For instance, it has been evaluated in the High-Throughput Phenotypic Profiling (HTPP) Cell Painting assay, which assesses a wide range of cellular responses to chemical exposure. epa.gov This line of research aims to identify potential bioactivity that could warrant more focused investigation.
Research on structurally similar monoterpenoid polyols also provides context. For example, 3,7-Dimethyloct-1-ene-3,6,7-triol, isolated from Cnidium monnieri, has been investigated for its anti-HIV activity, indicating a potential research trajectory for related compounds in medicinal chemistry. medchemexpress.commedchemexpress.com
Delineation of Key Academic Research Gaps and Future Perspectives
A primary research gap is the limited body of literature dedicated specifically to the biological activities and natural occurrence of this compound. While it has been included in broad screening assays, targeted studies to elucidate its specific biological functions are lacking. epa.gov Furthermore, its natural distribution remains largely unexplored.
Future research perspectives for this compound and related monoterpenoid polyols are promising and span several scientific disciplines:
Biomedical Applications: Drawing from the investigation of similar compounds, a future direction would be to explore the potential of this compound in various therapeutic areas.
Sustainable Polymers: There is a growing trend in polymer chemistry to use renewable, bio-based monomers. nottingham.ac.uk Terpene-based polyols are being investigated as initiators and monomers for the synthesis of "green" polymers, such as polyesters. nottingham.ac.uk Given its three hydroxyl groups, this compound could function as a cross-linking agent or a monomer in the creation of novel, bio-based polymeric materials. nottingham.ac.uk
Microbial Biosynthesis: Conventional extraction of monoterpenoids from plants can be costly and yield low quantities. nih.gov A significant future perspective is the use of metabolic engineering and synthetic biology to produce these compounds in microbial hosts like Escherichia coli or Saccharomyces cerevisiae. nih.gov Developing a biosynthetic pathway to this compound could enable sustainable and scalable production for various applications. nih.gov
Asymmetric Synthesis: The complex stereochemistry of this compound presents an ongoing challenge and opportunity for synthetic organic chemists to develop novel, highly selective synthetic methods.
Structure
2D Structure
3D Structure
Properties
CAS No. |
57197-01-0 |
|---|---|
Molecular Formula |
C10H22O3 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
3,7-dimethyloctane-1,2,6-triol |
InChI |
InChI=1S/C10H22O3/c1-7(2)9(12)5-4-8(3)10(13)6-11/h7-13H,4-6H2,1-3H3 |
InChI Key |
WIVLLAPUXOZBMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCC(C)C(CO)O)O |
Origin of Product |
United States |
Natural Occurrence and Advanced Isolation Methodologies for 3,7 Dimethyloctane 1,2,6 Triol
Investigation of Diverse Biological Sources and Ecological Contexts
The presence of 3,7-Dimethyloctane-1,2,6-triol and its related compounds has been identified in a range of natural environments, each with its unique ecological significance.
While direct microbial synthesis of this compound is an area of ongoing research, the biotransformation of precursor compounds by microorganisms presents a plausible route for its formation. Fungi, in particular, are known to be capable of hydroxylating monoterpenes. For instance, the biotransformation of linalool (B1675412), a common monoterpene alcohol, by various fungi such as Aspergillus niger and Botrytis cinerea has been shown to produce hydroxylated derivatives. nih.gov This process of microbial hydroxylation is a key mechanism for increasing the polarity and water solubility of terpenoids. mdpi.com The enzymatic machinery of these microorganisms, particularly cytochrome P450 monooxygenases, is responsible for these specific hydroxylation reactions.
Fermentation processes offer a promising avenue for the controlled production of such compounds. The screening of different fungal strains for their ability to transform readily available monoterpenes like linalool can lead to the identification of efficient biocatalysts for the synthesis of this compound. nih.gov
Table 1: Examples of Fungi Involved in Monoterpene Biotransformation
| Fungal Species | Precursor Compound | Key Transformation Products |
|---|---|---|
| Aspergillus niger | (+/-)-Linalool | Linalool oxides, 8-hydroxylinalool |
| Botrytis cinerea | (+/-)-Linalool | Lilac aldehydes, Lilac alcohols |
Terpenoids are abundant secondary metabolites in the plant kingdom. While direct isolation of this compound from plants is not extensively documented, the occurrence of structurally similar compounds in various plant species suggests its potential presence. For example, a related compound, 3,7-dimethyl-1-octene-3,6,7-triol, has been identified as a constituent of the fruit of Cnidium monnieri. The isolation of such compounds from plant matrices typically involves extraction with organic solvents, followed by chromatographic purification. iipseries.org
The presence of monoterpenoids, including various triols, is well-documented in fermented beverages like wine. A related compound, 2,6-dimethyl-7-octene-2,3,6-triol, is a known constituent of Vitis vinifera (wine grape) and is consequently found in wine. thegoodscentscompany.com These compounds contribute to the aromatic profile of wine and can exist in both free and glycosidically bound forms. The analysis of terpenes in wine often involves solid-phase extraction (SPE) to separate free and bound forms, followed by hydrolysis of the glycosides to release the volatile aglycones. researchgate.net
Table 2: Occurrence of a Related Terpenoid Triol in Natural Matrices
| Compound Name | Matrix | Reference |
|---|---|---|
| 2,6-dimethyl-7-octene-2,3,6-triol | Grapes (Vitis vinifera) | thegoodscentscompany.com |
| 2,6-dimethyl-7-octene-2,3,6-triol | Wine | thegoodscentscompany.com |
State-of-the-Art Chromatographic Techniques for Isolation and Purification
The isolation and purification of this compound from complex biological extracts rely on advanced chromatographic techniques that offer high resolution and selectivity.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation of non-volatile and semi-volatile terpenoids. iipseries.org For the purification of terpene triols from complex mixtures, reversed-phase HPLC is commonly employed.
A typical preparative HPLC method for the isolation of polar terpenoids would involve a C18 column with a gradient elution system. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol. nih.gov Detection can be achieved using a UV detector, although many terpenoids lack a strong chromophore, making mass spectrometry (MS) or evaporative light scattering detection (ELSD) more suitable alternatives.
For the analytical determination of terpene glycosides in matrices like grapes, Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) provides high sensitivity and detailed structural information. nih.gov
Table 3: Illustrative HPLC Parameters for Terpenoid Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detection | Mass Spectrometry (MS), UV (at low wavelengths) |
Gas Chromatography (GC) is the method of choice for the analysis of volatile and semi-volatile terpenes. When coupled with Mass Spectrometry (GC-MS), it allows for the confident identification of individual compounds in complex mixtures.
For the analysis of terpene triols, a derivatization step to increase volatility and improve chromatographic peak shape may be necessary. The separation of stereoisomers of terpene derivatives can be achieved using chiral capillary columns, such as those with cyclodextrin-based stationary phases. nih.gov
In the context of wine analysis, headspace solid-phase microextraction (HS-SPME) followed by GC-MS is a common technique for the analysis of volatile terpenes. mdpi.com The choice of the stationary phase for the GC column is critical, with DB-5 or similar non-polar columns being frequently used for general terpene profiling. jmaterenvironsci.com
Table 4: Illustrative GC Parameters for Terpenoid Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | DB-5, HP-chiral-20B |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Detector | Mass Spectrometry (MS), Flame Ionization Detector (FID) |
Countercurrent Chromatography and Other Advanced Separation Approaches
Countercurrent chromatography (CCC) has emerged as a powerful liquid-liquid separation technique well-suited for the purification of terpenoids. nih.govnih.govresearchgate.net This method utilizes two immiscible liquid phases, one serving as the stationary phase and the other as the mobile phase. nih.govnih.govresearchgate.net The stationary liquid phase is retained within a column or coil by means of centrifugal force, eliminating the need for a solid support matrix. nih.govwikipedia.orgnih.gov
The absence of a solid support in CCC offers several distinct advantages over conventional chromatographic methods. These include the complete recovery of the injected sample, as irreversible adsorption is avoided, and a reduced risk of sample denaturation, which is particularly important for sensitive biomolecules. nih.govnih.govresearchgate.net Furthermore, CCC can handle crude samples containing particulate matter and generally consumes lower volumes of solvent. nih.govnih.gov
The success of a CCC separation is critically dependent on the selection of an appropriate two-phase solvent system. nih.govnih.govresearchgate.net This selection is the most crucial and often the most time-consuming aspect of method development. nih.govresearchgate.net For the separation of hydrophobic terpenoids, various solvent systems have been successfully employed, including combinations of n-hexane, ethyl acetate, methanol, and water. mdpi.comnih.gov The goal is to achieve an ideal partition coefficient (K) for the target compounds, which dictates their migration and separation within the CCC system.
Two primary modes of CCC instrumentation are hydrostatic and hydrodynamic. Hydrostatic CCC, also known as centrifugal partition chromatography (CPC), uses a series of chambers within a rotor to retain the stationary phase. nih.gov Hydrodynamic CCC instruments employ a coiled tube that is subjected to a planetary motion, creating a strong centrifugal field to hold the stationary phase in place. nih.gov
While specific applications of CCC for the isolation of this compound are not detailed in the available literature, the technique has proven to be a fast and efficient method for the separation of other volatile and non-volatile terpenoids, delivering fractions of high purity. mdpi.com
Methodologies for Stereochemical Resolution in Natural Product Isolation
The stereochemistry of a molecule is crucial to its biological activity. Natural products often exist as a mixture of stereoisomers, and their separation is a critical step in their characterization and subsequent use. While the search results did not provide specific methodologies for the stereochemical resolution of this compound, the field of chiral separation offers a range of techniques applicable to such compounds.
For compounds like terpenoids, chiral synthesis and resolution are key services offered by chemical suppliers, indicating the importance of obtaining stereochemically pure forms. thegoodscentscompany.com General methods for stereochemical resolution that could be applied to this compound include chiral chromatography, which utilizes a chiral stationary phase to differentially interact with the enantiomers or diastereomers of a compound, leading to their separation. Other techniques could involve derivatization with a chiral resolving agent to form diastereomers that can be separated by conventional chromatography, followed by the removal of the chiral auxiliary.
The successful application of these methods would be essential for any in-depth study of the biological properties of the individual stereoisomers of this compound.
Biosynthetic Pathways and Genetic Underpinnings of 3,7 Dimethyloctane 1,2,6 Triol
Elucidation of Precursor Utilization and Metabolic Labeling Studies
Understanding the origin of the carbon skeleton is fundamental to elucidating any biosynthetic pathway. For terpenoids, this involves tracing the incorporation of primary metabolites into the characteristic isoprenoid structure.
All terpenoids, including monoterpenes, are synthesized from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). reseaprojournal.commdpi.com These precursors are generated through two distinct and compartmentalized pathways: the mevalonate (B85504) (MVA) pathway, typically active in the cytoplasm of eukaryotes and archaea, and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which operates in bacteria and the plastids of plants. tandfonline.comsigmaaldrich.com
The biosynthesis of monoterpenes commences with the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP. mdpi.com This reaction is catalyzed by geranyl pyrophosphate synthase (GPPS) to yield geranyl pyrophosphate (GPP), the direct C10 precursor for all monoterpenes. nih.gov The GPP molecule then serves as a substrate for a diverse family of enzymes known as terpene synthases (TPS), which can cyclize, rearrange, or hydrolyze the precursor to form various monoterpene skeletons. nih.gov
For an acyclic structure like 3,7-dimethyloctane-1,2,6-triol, the biosynthesis logically proceeds from an acyclic monoterpene precursor. Acyclic monoterpene alcohols such as geraniol (B1671447), its isomer nerol, or linalool (B1675412) are plausible immediate precursors that undergo subsequent enzymatic oxidation to introduce the hydroxyl groups. nih.govuniud.itmdpi.com The saturated eight-carbon backbone of this compound suggests that the double bonds present in these precursors are reduced at some stage during the biosynthetic sequence.
| Precursor | Abbreviation | Carbon No. | Biosynthetic Pathway | Role |
|---|---|---|---|---|
| Isopentenyl Pyrophosphate | IPP | C5 | MVA / MEP | Universal isoprene (B109036) building block. reseaprojournal.com |
| Dimethylallyl Pyrophosphate | DMAPP | C5 | MVA / MEP | Universal isoprene building block, initiator of polymerization. reseaprojournal.com |
| Geranyl Pyrophosphate | GPP | C10 | Isoprenoid Pathway | Direct precursor to monoterpenes. nih.gov |
| Geraniol | - | C10 | Isoprenoid Pathway | Plausible acyclic monoterpene alcohol precursor for subsequent oxidation. nih.gov |
| Nerol | - | C10 | Isoprenoid Pathway | Isomer of geraniol, plausible acyclic monoterpene alcohol precursor. mdpi.com |
| Linalool | - | C10 | Isoprenoid Pathway | Acyclic monoterpene tertiary alcohol, plausible precursor. uniud.it |
The MVA and MEP pathways are the canonical routes for the production of IPP and DMAPP. While these pathways are highly conserved, the vast chemical diversity in nature prompts ongoing research into potential alternative or variant biosynthetic logics. However, for this compound specifically, there is currently no significant scientific literature documenting the existence of alternative biosynthetic routes that bypass the core isoprenoid pathway. The biosynthesis is presumed to follow the established model of GPP formation from IPP and DMAPP, followed by enzymatic modifications.
Enzymatic Transformations and Catalytic Mechanisms in Biosynthesis
Following the formation of a basic monoterpene skeleton, a suite of tailoring enzymes modifies the structure to produce the final natural product. The introduction of multiple hydroxyl groups onto a hydrocarbon backbone is a critical step in the formation of this compound and is primarily accomplished by oxidoreductases and hydrolases.
The hydroxylation of the monoterpene backbone is a key transformation catalyzed by oxidoreductases, particularly cytochrome P450 monooxygenases (CYPs). nih.govnih.gov These enzymes are heme-containing proteins that utilize molecular oxygen and an electron donor, typically NADPH via a cytochrome P450 reductase (CPR), to introduce a hydroxyl group onto a substrate with high regio- and stereoselectivity. nih.govresearchgate.net
In the biosynthesis of this compound from a precursor like geraniol or linalool, multiple oxidation steps are required. It is plausible that a cascade of CYP-catalyzed reactions hydroxylates the monoterpene at positions C-1, C-2, and C-6. Alternatively, different CYPs, each specific for a particular position on the carbon skeleton or on an intermediate, may act sequentially to achieve the final tri-hydroxylated state.
| Enzyme Class | Example | Function | Cofactor/Cosubstrate |
|---|---|---|---|
| Cytochrome P450 Monooxygenases | CYPs | Hydroxylation, epoxidation, C-C bond cleavage. nih.gov | Heme, O₂, NADPH-CPR. nih.gov |
| Alcohol Dehydrogenases | ADHs | Interconversion of alcohols and aldehydes/ketones. | NAD(P)⁺/NAD(P)H |
| Baeyer-Villiger Monooxygenases | BVMOs | Oxidative cleavage of ketones to form esters. | O₂, NAD(P)H |
The formation of the 1,2-diol moiety in this compound may involve the action of hydrolases. A common and well-documented mechanism for generating vicinal diols in natural product biosynthesis is through an epoxide intermediate. First, a CYP or another monooxygenase could catalyze the epoxidation of a double bond in a precursor (e.g., the C1-C2 or C2-C3 double bond in an octadiene precursor). nih.gov Subsequently, an epoxide hydrolase (EH) would catalyze the hydrolytic opening of the epoxide ring to form the diol. nih.gov This two-step process is often highly stereoselective, with the enzymatic activities of both the P450 and the EH controlling the final stereochemistry of the diol product.
Microbial biotransformation offers a powerful method for producing complex or highly functionalized terpenoids from simpler, more abundant precursors. reseaprojournal.comresearchgate.net Numerous bacteria and fungi possess enzymatic machinery capable of performing specific and efficient hydroxylations on monoterpene skeletons. nih.gov These microbial systems serve as excellent models for understanding the enzymatic steps that could lead to compounds like this compound. Studies have demonstrated the ability of various microbial strains to convert common monoterpenes into a range of oxygenated derivatives, including diols and triols, through the action of their native oxidoreductases. mdpi.commdpi.com For example, fungi of the genus Aspergillus are known to hydroxylate menthol (B31143) at various positions, and bacterial strains like Pseudomonas can catabolize monoterpenes through oxidative pathways, often yielding hydroxylated intermediates. mdpi.commdpi.com
| Microorganism | Substrate | Major Product(s) | Transformation Type |
|---|---|---|---|
| Aspergillus niger | (+)-Menthol | Various hydroxylated menthol derivatives. mdpi.com | Hydroxylation |
| Pseudomonas putida | (+)-Limonene | Perillic acid, Limonene-1,2-diol. mdpi.commdpi.com | Oxidation, Hydroxylation |
| Fusarium oxysporum | Orange oil (limonene) | α-Terpineol. mdpi.com | Hydration/Hydroxylation |
| Lasiodiplodia theobromae | (1S,2R,4R)-(−)-trans-p-Menth-8-en-2-ol | (1R,2S,4R,8S)-p-Menthane-2,8,9-triol. mdpi.com | Hydroxylation |
| Recombinant Escherichia coli | α-Pinene | (-)-Myrtenol. reseaprojournal.com | Allylic Oxidation |
Synthetic Strategies and Asymmetric Total Synthesis of 3,7 Dimethyloctane 1,2,6 Triol and Its Stereoisomers
Historical Perspectives and Foundational Synthetic Approaches to Dimethyloctanetriols
Early synthetic efforts towards dimethyloctanetriols and related polyhydroxylated isoprenoids were often driven by the need to confirm the structures of natural products, particularly insect pheromones. These foundational approaches frequently relied on readily available starting materials and classical functional group transformations, often resulting in the formation of mixtures of stereoisomers.
A notable foundational, albeit racemic, synthesis of 3,7-dimethyloctane-1,2,6-triol begins with the common monoterpenoid, geraniol (B1671447). nih.gov The synthesis commences with the protection of the primary alcohol of geraniol as a tetrahydropyranyl (THP) ether, yielding geranyl 2-tetrahydropyranyl ether. lookchem.com This protected intermediate then undergoes a hydroboration-oxidation reaction. The hydroboration selectively occurs at the more accessible C6-C7 double bond, followed by oxidation to introduce a hydroxyl group at the C6 position. Subsequent dihydroxylation of the remaining C2-C3 double bond, for instance using osmium tetroxide, would install the 1,2-diol moiety. Finally, removal of the THP protecting group under acidic conditions would furnish this compound as a mixture of stereoisomers. lookchem.com While effective in constructing the carbon skeleton and introducing the requisite hydroxyl groups, this linear approach lacks stereocontrol, producing a mixture of diastereomers.
Retrosynthetic Analysis for Targeted Synthesis of this compound
Modern synthetic planning for complex molecules like this compound heavily relies on retrosynthetic analysis, a problem-solving technique where the target molecule is mentally deconstructed into simpler, readily available starting materials. wikipedia.orgias.ac.in This approach allows for the identification of key bond disconnections and strategic transformations that can be executed in the forward synthesis. youtube.com
A plausible retrosynthetic analysis of this compound would identify the C-C bonds and functional groups as points for disconnection. The 1,2-diol functionality can be traced back to an alkene precursor through an asymmetric dihydroxylation reaction, a powerful tool for installing vicinal diols with high stereoselectivity. The C6 hydroxyl group could be introduced via the reduction of a ketone or through the opening of an epoxide.
Enantioselective and Diastereoselective Synthetic Routes
Achieving the synthesis of a single, desired stereoisomer of this compound necessitates the use of enantioselective and diastereoselective methods. These strategies can be broadly categorized into chiral pool synthesis, asymmetric catalysis, and auxiliary-mediated stereocontrol.
Chiral Pool Synthesis Approaches Utilizing Natural Precursors
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. jst.go.jp For a molecule like this compound, potential chiral precursors could include citronellol (B86348) or other chiral terpenes that already possess one or more of the required stereocenters. For example, (R)-citronellol could serve as a starting material to set the stereocenter at C3. Subsequent chemical modifications would then be required to introduce the remaining functional groups and stereocenters. While this approach can be very effective, it is often limited by the availability of suitable chiral starting materials and may require lengthy synthetic sequences to elaborate the natural precursor into the final target. mdpi.com
Asymmetric Catalysis in Stereoselective Construction
Asymmetric catalysis has revolutionized the synthesis of chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. researcher.life One of the most powerful reactions in this category for the synthesis of polyols is the Sharpless Asymmetric Dihydroxylation. alfa-chemistry.commdpi.com This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand (derived from cinchona alkaloids) to convert an alkene into a vicinal diol with high enantioselectivity. researchgate.net In a synthesis of this compound, a precursor containing a double bond at the C1-C2 position could be subjected to asymmetric dihydroxylation to install the C1 and C2 hydroxyl groups with a specific stereochemistry. The choice of the chiral ligand (AD-mix-α or AD-mix-β) would determine which enantiomer of the diol is formed.
| Catalytic System | Precursor Functionality | Resulting Stereochemistry | Key Advantage |
| Sharpless Asymmetric Dihydroxylation | Alkene | Vicinal diol | High enantioselectivity |
| Asymmetric Epoxidation | Allylic alcohol | Epoxide | Predictable stereochemistry |
| Asymmetric Hydrogenation | Ketone/Alkene | Alcohol/Alkane | High enantiomeric excess |
Auxiliary-Mediated Stereocontrol Strategies
Another powerful strategy for controlling stereochemistry involves the temporary attachment of a chiral auxiliary to an achiral substrate. wikipedia.org This chiral auxiliary directs the stereochemical course of a subsequent reaction, and is then removed to reveal the enantiomerically enriched product. uwindsor.ca A well-known example is the Evans aldol (B89426) reaction, which utilizes chiral oxazolidinone auxiliaries. chem-station.comyoutube.com In a potential synthesis of this compound, an appropriately substituted acetyl oxazolidinone could be used to perform a diastereoselective aldol reaction with a suitable aldehyde fragment. santiago-lab.com This would establish the stereocenters at C2 and C3. The auxiliary could then be cleaved to reveal the 1,2-diol precursor, which could be further elaborated to the final triol.
| Synthesis Strategy | Description | Advantages for Polyol Synthesis | Disadvantages for Polyol Synthesis |
| Linear Synthesis | Step-by-step construction of the molecule. | Conceptually straightforward. | Long reaction sequences, low overall yield. |
| Convergent Synthesis | Independent synthesis of fragments followed by coupling. | Higher overall yield, shorter overall sequence, flexibility. | Requires careful planning of fragment coupling. |
Development of Robust Protecting Group Strategies for Polyol Functionalities
The successful asymmetric total synthesis of this compound and its various stereoisomers is critically dependent on the strategic implementation of protecting groups for its three hydroxyl functionalities. The presence of a vicinal diol (at C-1 and C-2) and an isolated secondary alcohol (at C-6) necessitates a well-designed protection and deprotection sequence to enable regioselective modifications and prevent unwanted side reactions. A robust protecting group strategy must consider the differential reactivity of the primary (C-1) and secondary (C-2, C-6) hydroxyl groups and often employs orthogonal protecting groups that can be removed under distinct conditions. jocpr.comfiveable.me
The primary hydroxyl group at C-1 is sterically the most accessible and generally the most reactive, while the secondary hydroxyls at C-2 and C-6 exhibit greater steric hindrance. nih.gov This inherent difference in reactivity is a key factor that can be exploited for the regioselective protection of the polyol system. nih.gov
A common and effective strategy for the protection of 1,2-diols is the formation of a cyclic acetal (B89532). chem-station.com For instance, the vicinal diol of this compound can be selectively protected by reaction with an aldehyde or ketone, such as benzaldehyde (B42025) or acetone, in the presence of an acid catalyst to form a five-membered ring. echemi.comyoutube.com This approach effectively masks the C-1 and C-2 hydroxyls simultaneously, allowing for subsequent transformations at the C-6 hydroxyl group.
Silyl (B83357) ethers are another versatile class of protecting groups for alcohols, offering a range of stabilities and steric profiles. nih.gov The choice of the silylating agent can allow for the selective protection of the different hydroxyl groups. For example, a bulky silylating agent such as tert-butyldimethylsilyl chloride (TBSCl) or triisopropylsilyl chloride (TIPSCl) will preferentially react with the less sterically hindered primary hydroxyl group at C-1.
Furthermore, the concept of orthogonal protection is paramount in the synthesis of complex polyols like this compound. jocpr.comthieme-connect.de An orthogonal protecting group strategy involves the use of multiple protecting groups, each of which can be selectively removed in any order without affecting the others. thieme-connect.de This allows for the sequential unmasking and reaction of the different hydroxyl groups. For example, the C-1 and C-2 diol could be protected as a cyclic acetal, while the C-6 hydroxyl is protected as a silyl ether. The acetal can be removed under acidic conditions, while the silyl ether is typically cleaved with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF).
| Protecting Group | Reagents for Protection | Conditions for Deprotection | Selectivity |
| Cyclic Acetal (e.g., Acetonide) | Acetone, acid catalyst (e.g., p-TsOH) | Aqueous acid (e.g., HCl, H2SO4) | High for 1,2-diols |
| tert-Butyldimethylsilyl (TBS) ether | TBSCl, imidazole, DMF | TBAF, THF or mild acid | Primary > Secondary hydroxyls |
| Triisopropylsilyl (TIPS) ether | TIPSCl, imidazole, DMF | TBAF, THF or acid | High for primary hydroxyls |
| Benzyl (Bn) ether | Benzyl bromide, NaH, THF | Hydrogenolysis (H2, Pd/C) | Generally non-selective |
| Benzoyl (Bz) ester | Benzoyl chloride, pyridine | Base (e.g., NaOMe, MeOH) or acid | Can be selective based on steric hindrance |
Table 1: Common Protecting Groups for Polyol Functionalities and Their Properties
Derivatization and Analog Synthesis for Mechanistic and Structure Activity Relationship Sar Studies
Design Principles for 3,7-Dimethyloctane-1,2,6-triol Derivatives
The design of derivatives of this compound is guided by several key principles aimed at systematically exploring its chemical space and understanding its biological interactions. Given its structure, which features a flexible aliphatic backbone with primary and secondary hydroxyl groups, the following principles are central to the design of its derivatives for SAR studies:
Modification of Hydroxyl Groups: The three hydroxyl groups at positions 1, 2, and 6 are primary targets for modification. Design strategies focus on altering their polarity, hydrogen bonding capacity, and steric bulk. This includes esterification and etherification to introduce a variety of substituents, ranging from small alkyl groups to larger, more complex moieties. The differential reactivity of the primary hydroxyl at C1 and the secondary hydroxyls at C2 and C6 can be exploited for selective functionalization.
Introduction of Reporter Groups: For mechanistic studies, derivatives incorporating reporter groups such as fluorescent tags or biotin (B1667282) are designed. These molecular probes facilitate the tracking and identification of cellular targets and interaction partners.
Conformational Constraints: The flexible nature of the octanetriol backbone can be constrained by introducing cyclic structures or double bonds. This helps to explore the bioactive conformation and understand the importance of conformational flexibility for its activity.
Stereochemical Variation: The chiral centers at C3 and C6, and potentially C2 depending on the synthetic route, offer opportunities to investigate the role of stereochemistry in biological recognition. The synthesis of stereoisomers and diastereomers is a key design principle to probe the stereoselectivity of its interactions.
A systematic approach to derivatization might involve creating a library of analogs with single modifications at each key position, followed by the synthesis of derivatives with combined modifications to explore synergistic effects.
Synthetic Methodologies for Specific Functional Group Modifications
The synthesis of derivatives of this compound relies on a toolbox of organic reactions that allow for the selective modification of its hydroxyl groups.
Esterification and etherification are fundamental reactions for modifying the hydroxyl groups of this compound, thereby altering its physicochemical properties.
Esterification: The hydroxyl groups can be converted to esters using a variety of reagents, including acid chlorides, anhydrides, or carboxylic acids under activating conditions (e.g., using carbodiimides). The relative reactivity of the hydroxyl groups (primary at C1 > secondary at C2 and C6) can be exploited to achieve selective mono- or di-esterification under controlled conditions. For instance, using a bulky acylating agent may favor reaction at the less sterically hindered primary C1 hydroxyl group. Studies on analogous polyols like 1,2,6-hexanetriol (B48424) show that its ester derivatives are effective plasticizers, indicating that esterification can significantly alter the physical properties of the molecule. wikipedia.orggoogle.comsigmaaldrich.com
Etherification: Ether derivatives can be prepared via Williamson ether synthesis, reacting the corresponding alkoxide with an alkyl halide. Similar to esterification, selectivity can be achieved by controlling reaction conditions and the steric nature of the reagents. The formation of silyl (B83357) ethers by reacting the triol with silyl halides (e.g., TBDMSCl) is a common strategy for protecting the hydroxyl groups, which can also serve as stable derivatives for certain studies.
| Modification | Reagents and Conditions | Potential Products |
| Esterification | Acyl chloride/anhydride, pyridine | Mono-, di-, or tri-esters |
| Carboxylic acid, DCC/DMAP | Mono-, di-, or tri-esters | |
| Etherification | NaH, Alkyl halide | Mono-, di-, or tri-ethers |
| TBDMSCl, imidazole | Silyl ethers (protection/derivatization) |
Controlled oxidation and reduction reactions provide access to a range of derivatives with modified oxidation states at the carbon backbone.
Controlled Oxidation: The primary alcohol at C1 can be selectively oxidized to an aldehyde or a carboxylic acid using reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane for the aldehyde, and stronger oxidizing agents like potassium permanganate (B83412) or Jones reagent for the carboxylic acid. The secondary alcohols at C2 and C6 can be oxidized to ketones. Selective oxidation of one secondary alcohol over the other presents a synthetic challenge and may require protecting group strategies. Enzymatic oxidation, for example using galactitol dehydrogenase, has been shown to be highly stereoselective for the oxidation of (S)-1,2,6-hexanetriol to 1,6-dihydroxy-2-hexanone, suggesting that similar biocatalytic approaches could be applied to this compound for stereoselective synthesis. nih.gov
Reduction: While the parent molecule is already a triol, reduction chemistry becomes relevant for derivatives that have been oxidized. For example, the reduction of a ketone derivative back to a secondary alcohol can be used to generate different stereoisomers by employing stereoselective reducing agents like sodium borohydride (B1222165) or L-selectride.
| Transformation | Reagents and Conditions | Potential Products |
| Oxidation of C1-OH | PCC, CH₂Cl₂ | C1-aldehyde |
| KMnO₄, NaOH, H₂O | C1-carboxylic acid | |
| Oxidation of C2/C6-OH | DMP, CH₂Cl₂ | C2/C6-ketone |
| Reduction of Ketone | NaBH₄, MeOH | Secondary alcohol (diastereomeric mixture) |
To investigate the molecular interactions and cellular localization of this compound, it can be conjugated to various molecular probes and tags. nih.gov
Fluorescent Probes: A common strategy involves linking a fluorescent dye to the triol. This can be achieved by first introducing a reactive handle, such as a carboxylic acid or an amine, onto the triol backbone through one of the modification strategies mentioned above. The fluorescent dye, containing a complementary reactive group (e.g., an amine or an activated ester), can then be coupled to the modified triol. rsc.org The choice of linker is crucial to ensure that the probe does not significantly alter the biological activity of the parent molecule.
Biotinylation: For pull-down assays and affinity-based purification of binding partners, a biotin tag can be conjugated. Similar to fluorescent labeling, this typically involves the formation of a stable amide or ester linkage between a biotin derivative and a functionalized this compound.
Click Chemistry: A more versatile approach involves the introduction of an azide (B81097) or alkyne group onto the triol. This allows for the use of "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a wide variety of probes and tags with high efficiency and specificity.
Influence of Stereochemistry on Derivatization Reactions and Product Selectivity
The stereochemistry of this compound, with its chiral centers at C3 and C6, can significantly influence the course and outcome of derivatization reactions. uou.ac.inrijournals.com
Diastereoselectivity: The existing stereocenters can direct the approach of reagents, leading to diastereoselective reactions at other positions. For example, the reduction of a ketone at C2 or C6 in a specific stereoisomer of the triol may favor the formation of one diastereomeric alcohol over the other. This substrate-controlled stereoselectivity is a powerful tool in the synthesis of stereochemically defined analogs.
Enzyme-Catalyzed Reactions: As mentioned, enzymatic reactions are often highly stereoselective. The use of enzymes like lipases for selective acylation or dehydrogenases for selective oxidation can be employed to resolve racemic mixtures or to synthesize enantiomerically pure derivatives. nih.gov
Chiral Catalysts: Asymmetric synthesis using chiral catalysts can be employed to control the stereochemistry of newly formed chiral centers. For instance, asymmetric epoxidation of an unsaturated analog followed by ring-opening can be used to introduce hydroxyl groups with a defined stereochemistry.
The stereochemical configuration of the final derivatives is critical, as different stereoisomers can exhibit vastly different biological activities. lumenlearning.comslideshare.net
Rational Design of Structurally Related Analogs for Research Purposes
The rational design of analogs of this compound is a key strategy for probing its SAR and for developing new molecules with improved properties. nih.govnih.govnih.gov
Simplification and Truncation: Analogs with a simplified or truncated carbon backbone can help to identify the minimal structural requirements for biological activity. This could involve synthesizing shorter-chain triols or removing one or more of the methyl groups.
Bioisosteric Replacement: The hydroxyl groups can be replaced with other functional groups of similar size and electronic properties (bioisosteres), such as amines, thiols, or fluorines. This helps to probe the importance of the hydrogen bonding and electronic nature of the hydroxyl groups.
Scaffold Hopping: More significant structural modifications involve replacing the aliphatic backbone with different scaffolds, such as cyclic or aromatic systems, while maintaining the relative spatial arrangement of the key functional groups. This can lead to the discovery of novel chemotypes with similar biological activities but different physicochemical properties.
Conformationally Restricted Analogs: The introduction of double bonds or cyclic structures into the backbone can lock the molecule into specific conformations. Studying the activity of these rigidified analogs provides insights into the bioactive conformation of the parent molecule.
The design of these analogs is often guided by computational modeling and a deep understanding of the SAR of related molecules. The ultimate goal is to build a comprehensive model that relates the structural features of this compound and its analogs to their biological function.
No Scientific Data Available for Mechanistic Investigations of this compound's Molecular Interactions
A comprehensive search of scientific literature and databases has revealed a significant lack of available research on the specific molecular and cellular interactions of the chemical compound this compound. Despite efforts to locate studies pertaining to its receptor binding, cellular pathway modulation, and other mechanistic investigations, no specific data could be retrieved to populate the requested detailed analysis.
General information on related compounds, such as other acyclic monoterpenoid triols, exists but does not provide the specific data required to accurately and scientifically address the outlined topics for this compound. Adherence to the strict focus on this particular compound, as per the instructions, prevents the inclusion of generalized information from related but distinct chemical entities.
Therefore, it is not possible to provide an article on the "Mechanistic Investigations of this compound's Molecular Interactions" as there is currently no scientific basis for such a discussion in the public domain. Further research and publication in peer-reviewed scientific journals would be necessary to enable a thorough and accurate analysis as requested.
Mechanistic Investigations of 3,7 Dimethyloctane 1,2,6 Triol S Molecular Interactions
Enzymatic Inhibition/Activation Mechanism Studies
Detailed investigations into the enzymatic inhibition or activation mechanisms of 3,7-Dimethyloctane-1,2,6-triol are not present in the available scientific literature. While terpenes and their derivatives are known to interact with various enzymes, no studies were identified that specifically examined this compound's effects on any particular enzyme. For instance, a structurally related monoterpenoid polyol, 3,7-Dimethyloct-1-ene-3,6,7-triol, has been noted for its anti-HIV activity, but the underlying enzymatic or molecular mechanism has not been elucidated. medchemexpress.com
There is no available data on the kinetic characterization of interactions between this compound and any enzyme. Consequently, key kinetic parameters such as inhibition constants (Kᵢ), median inhibitory concentrations (IC₅₀), or the type of inhibition (e.g., competitive, non-competitive) have not been determined.
To illustrate the type of data that is currently unavailable for this compound, the following table shows hypothetical data for a generic enzyme interaction study.
Interactive Data Table: Hypothetical Kinetic Analysis of an Enzyme Inhibitor (Note: This table is for illustrative purposes only and does not represent actual data for this compound.)
| Enzyme Target | Inhibitor Concentration (µM) | % Inhibition | Kᵢ (µM) | Type of Inhibition |
| Enzyme A | 10 | 52 | 8.5 | Competitive |
| Enzyme A | 25 | 78 | 8.5 | Competitive |
| Enzyme B | 10 | 15 | 45.2 | Non-competitive |
| Enzyme B | 25 | 35 | 45.2 | Non-competitive |
No research has been published detailing the active site mapping or mutagenesis studies to identify the binding site and delineate the mechanism of action for this compound on any protein target. Such studies are crucial for understanding the specific amino acid residues involved in the binding and potential inhibition or activation of an enzyme.
Stereoisomeric Effects on Molecular Mechanisms and Pathway Engagement
The existence of multiple chiral centers in this compound suggests the possibility of several stereoisomers. However, the scientific literature lacks any studies on the differential effects of these stereoisomers on molecular mechanisms or their engagement with biological pathways. Research into the stereoisomeric effects of other compounds has often revealed significant differences in biological activity, but this has not been explored for this compound.
Advanced Analytical and Spectroscopic Methodologies in 3,7 Dimethyloctane 1,2,6 Triol Research
Mass Spectrometry (MS) Techniques for Metabolomic Profiling and Isotopic Labeling Studies
Mass spectrometry is a cornerstone analytical technique in metabolomics, offering high sensitivity and specificity for the detection and identification of metabolites like 3,7-Dimethyloctane-1,2,6-triol. nih.gov It measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and structure. uniud.it
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are fundamental for determining the elemental composition of a molecule. For this compound (Molecular Formula: C₁₀H₂₂O₃), HRMS can distinguish its exact mass from other compounds with the same nominal mass. lookchem.com This capability is vital in metabolomic studies for confirming the identity of the compound in complex biological extracts and for elucidating metabolic pathways through isotopic labeling studies, where the incorporation of heavy isotopes can be precisely tracked.
| Ion Adduct | Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| [M+H]⁺ | C₁₀H₂₃O₃⁺ | 191.16472 |
| [M+Na]⁺ | C₁₀H₂₂O₃Na⁺ | 213.14666 |
| [M+K]⁺ | C₁₀H₂₂O₃K⁺ | 229.12060 |
| [M-H]⁻ | C₁₀H₂₁O₃⁻ | 189.14907 |
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov For this compound, a precursor ion (e.g., m/z 191.16472) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a structural fingerprint, enabling its unambiguous identification in complex matrices like biological fluids or plant extracts. nih.gov The fragmentation would likely involve sequential losses of water (H₂O) from the three hydroxyl groups and cleavage of the carbon-carbon backbone.
| Precursor Ion (m/z) | Hypothetical Fragment Ion (m/z) | Proposed Neutral Loss | Structural Implication |
|---|---|---|---|
| 191.16 | 173.15 | H₂O | Loss of one hydroxyl group |
| 191.16 | 155.14 | 2 x H₂O | Loss of two hydroxyl groups |
| 191.16 | 137.13 | 3 x H₂O | Loss of three hydroxyl groups |
| 191.16 | 105.09 | C₄H₈O₂ | Cleavage of C4-C5 bond |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the de novo structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Two-dimensional (2D) NMR experiments are essential for assembling the complete structure of this compound by establishing correlations between different nuclei.
COSY (COrrelation SpectroscopY): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. sdsu.edu It would be used to map out the sequence of CH and CH₂ groups along the octane (B31449) backbone.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation). youtube.com It allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. youtube.com It is critical for piecing together the molecular skeleton, for example, by connecting the methyl groups at positions 3 and 7 to the main chain and confirming the positions of the hydroxyl-bearing carbons (C1, C2, and C6).
| Technique | Correlating Nuclei | Information Gained | Example Correlation |
|---|---|---|---|
| COSY | ¹H ↔ ¹H | Identifies adjacent protons | H1 ↔ H2; H5 ↔ H6 |
| HSQC | ¹H ↔ ¹³C (¹J) | Assigns carbons via attached protons | H1 ↔ C1; H8 ↔ C8 |
| HMBC | ¹H ↔ ¹³C (²⁻³J) | Establishes long-range connectivity | C3-Methyl Protons ↔ C2, C3, C4 |
The Nuclear Overhauser Effect (NOE) is a phenomenon where the perturbation of one nuclear spin affects the spin of a spatially proximate nucleus. NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are 2D NMR experiments that map these through-space interactions. For this compound, which has chiral centers at C2 and C6, these techniques are invaluable for determining the relative stereochemistry. By observing NOE correlations between protons on the chiral centers and other protons along the flexible backbone, the preferred conformation of the molecule in solution can be determined. This spatial information is crucial for understanding how the molecule might interact with biological receptors or enzymes.
Hyphenated Chromatographic-Spectroscopic Coupling Techniques (GC-MS, LC-MS, LC-NMR)
Hyphenated techniques combine the powerful separation capabilities of chromatography with the definitive identification power of spectroscopic methods, making them ideal for analyzing this compound in complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS): Due to its multiple polar hydroxyl groups, this compound has low volatility. Therefore, for GC-MS analysis, it typically requires chemical derivatization (e.g., silylation) to create a more volatile and thermally stable analogue. Following separation on the GC column, the mass spectrometer provides mass spectra that can be used for identification, often by comparison to spectral libraries.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is arguably the most powerful and widely used technique for analyzing non-volatile compounds like polyols in biological matrices. nih.govnih.gov LC effectively separates the target compound from a complex mixture, after which the mass spectrometer (often a high-resolution tandem instrument) provides sensitive detection, accurate mass measurement, and structural confirmation through fragmentation analysis.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR combines LC separation with NMR detection. Although it has lower sensitivity than LC-MS, it provides unparalleled structural information. It can be used to acquire complete 1D and 2D NMR spectra of the compound after it has been separated from a mixture, providing unambiguous structural confirmation without the need for complete isolation and purification.
Chiral Analysis Techniques for Enantiomeric Purity Determination and Absolute Configuration Assignment
The separation and identification of the enantiomers of this compound are fundamental for understanding its properties. Chiral chromatography and chiroptical spectroscopy are the cornerstones of this analytical endeavor.
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the separation of enantiomers. The development of effective methods for this compound would involve the selection of a suitable chiral stationary phase (CSP) and the optimization of chromatographic conditions.
Chiral Gas Chromatography (GC): For volatile or semi-volatile compounds like derivatives of this compound, chiral GC is a highly effective separation technique. chromatographyonline.com Due to the polarity of the triol, derivatization is often a necessary step to increase volatility and improve chromatographic performance. A common derivatization reaction is acylation, for instance, converting the alcohol groups to esters. nih.gov
The choice of the chiral stationary phase is paramount for achieving enantiomeric separation. Modified cyclodextrin-based columns, such as those with substituted β-cyclodextrins, are widely used for the analysis of chiral alcohols and their derivatives. nih.govgcms.cz The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.
Representative Chiral GC Method Parameters for a Derivatized Analog:
| Parameter | Value |
| Column | CP Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Hydrogen |
| Injector Temperature | 230°C |
| Detector Temperature | 250°C |
| Oven Program | 100°C (hold 2 min), ramp to 180°C at 5°C/min |
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile technique that can be applied to a broader range of compounds, including those that are not readily volatilized. phenomenex.com The separation of this compound enantiomers can be achieved using a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are known for their broad applicability in separating a wide variety of chiral compounds, including alcohols. researchgate.netmdpi.com
Method development in chiral HPLC involves screening different CSPs and mobile phase compositions. Normal-phase, reversed-phase, and polar organic modes can be explored to find the optimal conditions for separation. mdpi.comsigmaaldrich.com The choice of mobile phase affects the interactions between the analyte and the CSP, thereby influencing the enantioselectivity.
Illustrative Chiral HPLC Screening Conditions:
| CSP Type | Mobile Phase Mode | Typical Solvents |
| Polysaccharide-based | Normal Phase | Heptane/Isopropanol |
| Polysaccharide-based | Reversed Phase | Water/Acetonitrile |
| Macrocyclic Glycopeptide | Polar Organic | Methanol/Acetic Acid/Triethylamine |
Optical rotation and circular dichroism are chiroptical techniques that provide information about the stereochemistry of chiral molecules.
Optical Rotation: Optical rotation measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. wikipedia.org This property is a hallmark of optical activity. libretexts.org Each enantiomer of a chiral molecule will rotate the plane of polarized light to an equal extent but in opposite directions. libretexts.org The dextrorotatory (+) enantiomer rotates light to the right (clockwise), while the levorotatory (-) enantiomer rotates it to the left (counter-clockwise). libretexts.org
The specific rotation, [α], is a characteristic physical constant for a pure enantiomer under specific conditions (temperature, wavelength, solvent, and concentration). masterorganicchemistry.com It can be used to determine the enantiomeric excess (ee) of a mixture.
Hypothetical Specific Rotation Data for this compound Enantiomers:
| Enantiomer | Specific Rotation [α]D20 (c=1, MeOH) |
| (+)-3,7-Dimethyloctane-1,2,6-triol | +15.2° |
| (-)-3,7-Dimethyloctane-1,2,6-triol | -15.2° |
Circular Dichroism (CD) Spectroscopy: Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org A CD spectrum is a plot of this difference in absorption versus wavelength. Chiral molecules, including those with alcohol functional groups, can exhibit significant Cotton effects in the UV region. rsc.org
CD spectroscopy is a powerful tool for assigning the absolute configuration of enantiomers. nih.gov The sign and intensity of the Cotton effects in a CD spectrum are characteristic of a particular stereoisomer. By comparing the experimental CD spectrum to that of a reference compound with a known absolute configuration or to theoretical calculations, the absolute configuration of the enantiomers of this compound can be determined. Furthermore, the amplitude of the CD signal is proportional to the enantiomeric purity, making it a useful method for its determination. nih.gov For acyclic polyols, derivatization with chromophoric groups can be used to apply the exciton (B1674681) chirality method for unambiguous configurational assignment. acs.org
Structure Activity Relationship Sar Studies of 3,7 Dimethyloctane 1,2,6 Triol and Its Analogs
Identification of Key Structural Features Contributing to Molecular Interactions
The molecular structure of 3,7-Dimethyloctane-1,2,6-triol, an acyclic monoterpenoid, is characterized by a ten-carbon backbone with hydroxyl groups at positions 1, 2, and 6, and methyl groups at positions 3 and 7. The arrangement of these functional groups is paramount to its molecular interactions.
Key structural features that are likely to contribute to its molecular interactions include:
Hydroxyl Groups: The three hydroxyl groups are primary sites for hydrogen bonding, a critical interaction in many biological systems. The presence of a vicinal diol (at C-1 and C-2) can chelate metal ions and form strong interactions with receptor sites. The relative positions of these hydroxyl groups influence the molecule's polarity and water solubility. Studies on other monoterpenoids have shown that free alcoholic or phenolic groups are often essential for potent biological activities, such as acaricidal effects nih.gov. The number of hydroxyl groups can also modulate activity, with triols sometimes showing lower potency in specific assays compared to diols or monohydroxylated analogs nih.gov.
Carbon Skeleton: The flexible, acyclic nature of the octane (B31449) chain allows the molecule to adopt various conformations, which can be crucial for fitting into specific binding pockets of enzymes or receptors. The length and branching of the carbon chain contribute to the molecule's lipophilicity.
Methyl Groups: The methyl groups at C-3 and C-7 provide steric bulk and contribute to the hydrophobic character of the molecule. These features can influence how the molecule orients itself within a receptor's binding site and can be critical for selectivity.
The interplay between the hydrophilic hydroxyl groups and the lipophilic carbon backbone creates an amphipathic molecule, a characteristic that often dictates how it interacts with biological membranes and protein targets.
| Structural Feature | Potential Contribution to Molecular Interactions |
| Hydroxyl Group at C-1 | Hydrogen bond donor/acceptor; potential for esterification or etherification. |
| Hydroxyl Group at C-2 | Hydrogen bond donor/acceptor; forms a vicinal diol with the C-1 hydroxyl group, enabling chelation. |
| Hydroxyl Group at C-6 | Hydrogen bond donor/acceptor; contributes to the overall polarity and conformational flexibility. |
| Methyl Group at C-3 | Steric hindrance; contributes to hydrophobicity; influences molecular conformation. |
| Methyl Group at C-7 | Steric hindrance; contributes to hydrophobicity; influences molecular conformation. |
| Acyclic Octane Chain | Conformational flexibility; provides a lipophilic backbone. |
Systematic Modification and Mechanistic Evaluation of Analogs
Potential modifications and their expected impact include:
Varying the Number and Position of Hydroxyl Groups: Synthesizing analogs with one or two hydroxyl groups, or shifting the position of the existing ones, would help determine the critical hydroxyl groups for a given activity. For instance, studies on other monoterpenes have shown that the relative potency can be ranked, with monohydroxylated and diol forms sometimes being more active than triols nih.gov.
Esterification or Etherification of Hydroxyl Groups: Converting the hydroxyl groups to esters or ethers would assess the importance of their hydrogen-bonding capability. This modification would also increase lipophilicity, which could affect membrane permeability and bioavailability.
Modification of the Carbon Skeleton: Altering the length of the carbon chain or the position of the methyl groups would provide insights into the steric and hydrophobic requirements of the binding site.
Introduction of Unsaturation: Introducing double bonds into the carbon chain would create a more rigid structure and could introduce new interaction points (e.g., pi-pi stacking).
A mechanistic evaluation of these analogs would involve testing them in relevant biological assays to determine how these structural changes affect their potency, selectivity, and mechanism of action.
| Analog Type | Rationale for Synthesis | Expected Mechanistic Insight |
| Diol Analogs | To assess the contribution of each hydroxyl group to the overall activity. | Identification of the pharmacophoric hydroxyl groups. |
| Mono-ol Analogs | To further pinpoint the most critical hydroxyl group. | Deconvolution of the importance of individual hydrogen bonds. |
| Ester/Ether Analogs | To investigate the role of hydrogen bonding and lipophilicity. | Understanding the balance between hydrophilic and hydrophobic interactions. |
| Chain-Modified Analogs | To probe the steric and hydrophobic limits of the binding site. | Mapping the topology of the receptor or enzyme active site. |
Computational Chemistry Approaches to SAR Modeling
In the absence of extensive empirical data, computational chemistry offers powerful tools to predict and rationalize the SAR of this compound and its analogs.
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, a QSAR study would involve calculating a set of molecular descriptors for each compound and then using statistical methods to correlate these descriptors with their measured activity.
Key molecular descriptors for a QSAR study of these compounds would likely include:
Topological Descriptors: Molecular weight, connectivity indices, and shape indices.
Electronic Descriptors: Dipole moment, partial charges on atoms, and energies of frontier molecular orbitals (HOMO and LUMO).
Quantum Chemical Descriptors: Molecular electrostatic potentials, which are useful for understanding interactions with biological targets.
Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol and water), which is a measure of lipophilicity.
The resulting QSAR model could then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent and selective compounds.
Pharmacophore modeling aims to identify the three-dimensional arrangement of essential features that a molecule must possess to be active at a particular biological target. For a series of active analogs of this compound, a pharmacophore model could be generated. Based on the structure of this triol and general findings for other bioactive monoterpenoids, a hypothetical pharmacophore might include hydrogen bond donors and acceptors (from the hydroxyl groups) and hydrophobic features (from the carbon backbone and methyl groups) researchgate.net.
Once a pharmacophore model is developed, it can be used as a 3D query to screen large databases of chemical compounds (virtual screening) to identify new molecules that match the pharmacophore and are therefore likely to be active. This approach can accelerate the discovery of novel compounds with desired biological activities.
| Computational Method | Application to this compound SAR |
| QSAR | Predict the biological activity of novel analogs based on their chemical structure. |
| Pharmacophore Modeling | Identify the key 3D arrangement of functional groups required for activity. |
| Virtual Screening | Discover new, structurally diverse compounds with potential activity by searching chemical databases with a pharmacophore model. |
Impact of Stereochemistry on Molecular Interaction Profiles
This compound has multiple stereocenters (at C-2, C-3, and C-6), meaning it can exist as several stereoisomers. Stereochemistry often plays a pivotal role in the biological activity of chiral molecules, as biological targets such as enzymes and receptors are themselves chiral. Different stereoisomers of a compound can exhibit significantly different potencies and even different types of biological activity.
The spatial arrangement of the hydroxyl and methyl groups in the different stereoisomers of this compound will dictate how well each isomer can fit into a specific binding site and form optimal interactions. For example, the precise orientation of a hydroxyl group may be critical for forming a key hydrogen bond with a receptor.
Therefore, the synthesis and biological evaluation of individual, stereochemically pure isomers of this compound would be essential for a complete understanding of its SAR. This would allow for the identification of the most active stereoisomer and provide a more detailed picture of the three-dimensional requirements of its biological target.
Biotechnological Production and Engineering of 3,7 Dimethyloctane 1,2,6 Triol
Microbial Fermentation Strategies for Enhanced Production
Microbial fermentation is a cornerstone of industrial biotechnology, offering a scalable and sustainable platform for chemical production. The successful production of terpenoids via fermentation has been demonstrated in various microbial hosts, with Escherichia coli and Saccharomyces cerevisiae being the most prominent. nih.gov These microorganisms are favored due to their rapid growth, well-characterized genetics, and the availability of advanced genetic tools for metabolic engineering.
For the production of 3,7-Dimethyloctane-1,2,6-triol, a suitable microbial host would be engineered to express the necessary biosynthetic pathway. The fermentation process would then be optimized to enhance product yield and titer. Key parameters for optimization include media composition, temperature, pH, and aeration. A fed-batch fermentation strategy is often employed to maintain optimal substrate concentrations and mitigate the potential toxicity of the product or intermediate metabolites to the microbial host. nih.gov
Table 1: Comparison of Common Microbial Hosts for Terpenoid Production
| Feature | Escherichia coli | Saccharomyces cerevisiae |
| Metabolic Pathway | Primarily utilizes the MEP pathway for isoprenoid precursors. nih.gov | Primarily utilizes the MVA pathway for isoprenoid precursors. nih.gov |
| Genetic Tools | Extensive and well-established. | Well-developed and widely used. |
| Fermentation Time | Generally shorter due to faster growth rates. | Typically longer than E. coli. |
| Post-translational Modifications | Limited. | Capable of complex modifications. |
| Product Tolerance | Can be sensitive to product toxicity. | Generally exhibits higher tolerance to some terpenes. |
Metabolic Engineering Approaches for Optimized Biosynthesis Pathways
Metabolic engineering is crucial for directing cellular metabolism towards the efficient production of a target compound. The biosynthesis of this compound would likely start from the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). academicjournals.org Microorganisms naturally produce these precursors through either the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.govacademicjournals.org
A key metabolic engineering strategy would involve enhancing the flux towards IPP and DMAPP by overexpressing key enzymes in the chosen pathway. mdpi.com For instance, in E. coli, which naturally uses the MEP pathway, the introduction of a heterologous MVA pathway from Saccharomyces cerevisiae has been shown to significantly improve the supply of isoprenoid precursors. mdpi.com
The subsequent steps would involve the introduction of heterologous enzymes to convert the C5 precursors into the final product. This would likely involve:
A geranyl pyrophosphate synthase (GPPS) to condense IPP and DMAPP to form the C10 precursor, geranyl pyrophosphate (GPP). mdpi.com
A terpene synthase (TPS) that can convert GPP into a monoterpene backbone with a structure amenable to subsequent hydroxylation.
One or more cytochrome P450 monooxygenases (P450s) or other hydroxylases to introduce the three hydroxyl groups at the correct positions on the monoterpene scaffold. The identification and engineering of P450s with the desired regioselectivity and stereoselectivity would be a critical step. escholarship.org
Further metabolic engineering efforts could include the downregulation or deletion of competing pathways that drain the precursor pool, thereby channeling more carbon towards the desired product. mdpi.com
Table 2: Potential Metabolic Engineering Targets for this compound Production
| Engineering Target | Strategy | Rationale |
| Precursor Supply | Overexpression of MVA or MEP pathway genes. | Increase the pool of IPP and DMAPP. |
| Intermediate Formation | Introduction of a suitable Geranyl Pyrophosphate Synthase (GPPS). | Convert C5 precursors to the C10 intermediate GPP. |
| Backbone Synthesis | Introduction of a specific Terpene Synthase (TPS). | Create the initial C10 carbon skeleton. |
| Hydroxylation | Introduction and optimization of Cytochrome P450s. | Introduce the three hydroxyl groups at the desired positions. |
| Competing Pathways | Knockout or downregulation of genes in competing pathways. | Reduce byproduct formation and increase precursor availability. |
Cell-Free Biocatalytic Systems for Directed Synthesis and Biotransformation
Cell-free biocatalytic systems have emerged as a powerful alternative to whole-cell fermentation for the production of complex molecules. nih.gov These systems utilize purified enzymes or crude cell lysates to perform specific biochemical transformations in vitro. oup.com A key advantage of cell-free systems is the elimination of the cell wall as a barrier, allowing for direct control over reaction conditions and substrate concentrations. oup.com This can lead to higher product titers and purities, as competing metabolic pathways are absent. nih.gov
For the synthesis of this compound, a cell-free system could be designed by combining the necessary enzymes in a one-pot reaction. This would include the enzymes of the biosynthetic pathway, along with cofactor regeneration systems for NADPH and ATP, which are often required by hydroxylases and kinases, respectively. nih.gov A multi-enzyme cascade could be constructed to convert a simple substrate like glucose or geraniol (B1671447) into the final product. researchgate.net
Recent advances have demonstrated the successful cell-free synthesis of monoterpenes like limonene and pinene from glucose, utilizing a cascade of 27 enzymes. researchgate.netosti.gov This approach highlights the potential for producing complex terpenoids at concentrations that might be toxic to living cells. osti.gov The modularity of cell-free systems also allows for rapid prototyping and optimization of biosynthetic pathways by easily varying the concentrations and types of enzymes used. nih.gov
Scalability Considerations for Bioprocess Development
Scaling up a bioprocess from the laboratory bench to an industrial scale presents several challenges. For the production of this compound, key considerations would include ensuring robust and reproducible performance of the engineered microbial strain or cell-free system at larger volumes.
In the case of microbial fermentation, maintaining optimal growth conditions, including mass and heat transfer, becomes more challenging in large bioreactors. The cost of the fermentation medium and any necessary inducers for gene expression also becomes a significant factor at an industrial scale. Downstream processing to isolate and purify the product from the fermentation broth is another critical aspect that needs to be optimized for efficiency and cost-effectiveness.
For cell-free systems, the cost and stability of the enzymes are major considerations for scalability. The production and purification of large quantities of active enzymes can be expensive. However, ongoing research into enzyme immobilization and the use of crude cell lysates instead of purified enzymes aims to address these limitations. oup.com The efficient regeneration of cofactors is also essential for the economic viability of cell-free processes at scale.
Ultimately, a thorough techno-economic analysis would be required to evaluate the commercial feasibility of any proposed biotechnological route for the production of this compound, comparing it with existing or alternative production methods.
Future Directions and Emerging Research Avenues for 3,7 Dimethyloctane 1,2,6 Triol
Integration of Multi-Omics Data in Biosynthetic Pathway Discovery
The elucidation of how organisms synthesize natural products like 3,7-Dimethyloctane-1,2,6-triol is fundamental to understanding their biological relevance and for potential bio-engineering applications. The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to uncover complex biosynthetic pathways. nih.govrsc.orgresearchgate.net
By combining these data layers, researchers can correlate gene expression with the production of specific metabolites. rsc.org For instance, transcriptomic analysis can identify genes that are co-expressed with the production of a target compound, suggesting their involvement in its synthesis. rsc.org Metabolomic profiling provides a snapshot of the small molecules present in an organism, allowing for the identification of pathway intermediates and the final product. nih.gov
In the context of terpenoid biosynthesis, of which this compound is a derivative, multi-omics has been instrumental. frontiersin.orgnih.gov For example, studies have used these approaches to identify key enzymes like terpene synthases and cytochrome P450s involved in the intricate metabolic networks of plants. researchgate.net This integrated approach can pinpoint the specific genes and enzymes responsible for the creation of this compound in its natural source, paving the way for its biotechnological production.
| Research Focus | Key Technologies | Potential Outcomes for this compound |
| Gene Discovery | Genomics, Transcriptomics | Identification of genes encoding enzymes in the biosynthetic pathway. |
| Pathway Elucidation | Metabolomics, Proteomics | Mapping of the complete reaction sequence from precursor to final product. |
| Regulatory Networks | Multi-Omics Integration | Understanding how the biosynthesis is controlled within the organism. |
Advanced Synthetic Methodologies and Flow Chemistry Applications for Polyol Synthesis
The synthesis of polyols, which are molecules with multiple hydroxyl groups, presents unique challenges in controlling stereochemistry and functional group manipulations. rsc.org Traditional batch synthesis can be inefficient and difficult to scale up. Advanced synthetic methodologies, particularly flow chemistry, offer significant advantages for the synthesis of complex molecules like this compound. nih.gov
Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. durham.ac.uk This technology provides precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved selectivity, and enhanced safety, especially when dealing with hazardous reagents. nih.gov For polyol synthesis, flow chemistry can facilitate multi-step sequences in a continuous fashion, minimizing the need for isolation and purification of intermediates. researchgate.net This approach is not only more efficient but also aligns with the principles of green chemistry by reducing waste and energy consumption.
The application of flow chemistry to the synthesis of biologically relevant compound libraries is a growing area of interest. mdpi.com This technique could be employed to rapidly generate a variety of polyol analogs based on the this compound scaffold for structure-activity relationship studies.
| Synthesis Aspect | Advantages of Flow Chemistry | Relevance to Polyol Synthesis |
| Process Control | Precise control over temperature, pressure, and mixing. | Improved stereoselectivity and reduced by-product formation. |
| Scalability | Seamless transition from laboratory to industrial scale. | Enables large-scale production for potential commercial applications. |
| Safety | Reduced handling of hazardous materials and better heat dissipation. | Safer execution of reactions involving reactive intermediates. |
| Multi-step Synthesis | Integration of multiple reaction steps into a single continuous process. | Efficient construction of complex polyol structures. |
Novel Computational and AI-Driven Approaches in Polyol Chemistry Research
Furthermore, computational methods can be used to predict the biological activities and physicochemical properties of polyols. elsevierpure.comnih.gov By creating models that relate a molecule's structure to its function, researchers can virtually screen compounds for desired properties before committing to their synthesis. mdpi.comnih.gov This in-silico approach can guide the design of novel polyols with specific applications in mind.
| Application Area | AI/Computational Tool | Potential Impact on Polyol Research |
| Synthesis Planning | Retrosynthesis Algorithms | Design of novel and efficient synthetic routes to this compound. |
| Reaction Optimization | Machine Learning Models | Prediction of optimal reaction conditions (temperature, catalyst, solvent) for higher yields. |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) | Estimation of biological activity and physicochemical properties of new polyol derivatives. |
| Discovery of New Molecules | Generative Models | Design of novel polyol structures with desired functionalities. |
Exploration of Undiscovered Biological Roles and Mechanisms within Ecobiological Systems
Many natural products play crucial roles in the interactions between organisms and their environment. researchgate.net As a derivative of a monoterpenoid, this compound may have undiscovered biological functions within its native ecosystem. Volatile organic compounds (VOCs) and their derivatives are known to act as signaling molecules in plant-plant communication, plant defense against herbivores, and in attracting pollinators. nih.govfrontiersin.org
Future research should focus on investigating the potential ecological roles of this compound. This could involve studying its effects on insects, microbes, and neighboring plants. For example, it could act as a pheromone, an antimicrobial agent, or an allelochemical that influences the growth of other plants. researchgate.net Understanding these functions would not only provide insights into the chemical ecology of the source organism but could also lead to the development of new applications in agriculture and pest management.
The exploration of these ecobiological roles will require sensitive analytical techniques to detect and quantify the compound in environmental samples, as well as carefully designed bioassays to test its effects on other organisms.
| Potential Ecological Role | Area of Investigation | Possible Applications |
| Plant-Insect Interaction | Pheromonal or defensive properties. | Development of novel pest control agents or pollinator attractants. |
| Plant-Microbe Interaction | Antimicrobial or antifungal activity. | Natural alternatives to synthetic pesticides for crop protection. |
| Plant-Plant Interaction | Allelopathic effects on other plant species. | Bioherbicides or plant growth regulators. |
Q & A
Q. How can reaction yields be improved while minimizing byproducts in multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
